![molecular formula C21H21N3O4S3 B2979574 N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 874594-17-9](/img/structure/B2979574.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine, also known as MI-773, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer.
Scientific Research Applications
Drug Metabolism Studies
The application of biocatalysis in drug metabolism has been highlighted through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, showcasing a method to support full structure characterization of metabolites by nuclear magnetic resonance (NMR) spectroscopy. This approach, utilizing microbial-based surrogate biocatalytic systems, enables the production of sufficient amounts of mammalian metabolites for structural analysis and serves as a vital tool in clinical investigations for monitoring and quantifying drug metabolites (Zmijewski et al., 2006).
Antimicrobial and Antifungal Activities
Research into sulfonyl-substituted nitrogen-containing heterocyclic systems has expanded to include the synthesis of thiadiazol-aryl sulfonamides and their examination for antimicrobial and antifungal properties. These studies have identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Anti-inflammatory Agents
The synthesis of substituted azetidinoyl and thiazolidinoyl-thiadiazino indoles as promising anti-inflammatory agents has been documented. These compounds have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities, with certain derivatives demonstrating significant anti-inflammatory and analgesic effects, offering insights into novel anti-inflammatory therapies (Bhati & Kumar, 2008).
Synthetic Chemistry and Novel Compound Creation
The electrochemical oxidation of primary amine in ionic liquid media leading to the formation of organic layers attached to electrode surfaces represents a novel approach in synthetic chemistry. This method allows for the creation of sulfonamides and other derivatives through reactions with amines, showcasing the versatility of these compounds in synthesizing new materials with potential applications in various fields, including pharmaceuticals and materials science (Ghilane et al., 2010).
Mechanism of Action
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(29-21(24-20)30(2,25)26)22-12-11-15-13-23-18-6-4-3-5-17(15)18/h3-10,13,22-23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTQOQMXYHXDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine |
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